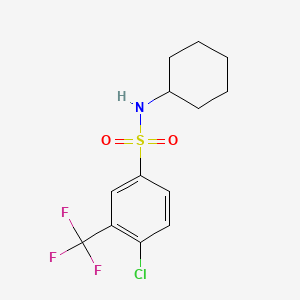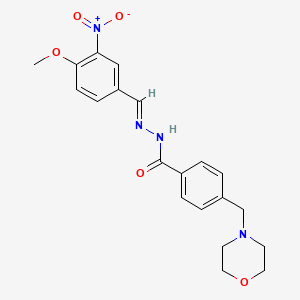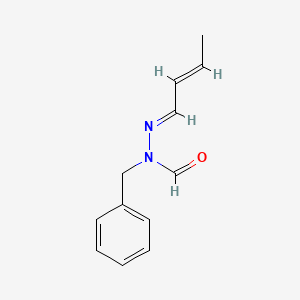![molecular formula C12H12N2O3S2 B5536953 N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)
N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide, commonly known as ATSA-1, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic effects. ATSA-1 was first synthesized in 2010 by a team of researchers led by Dr. Andrew D. West at the University of Alabama at Birmingham. Since then, several studies have been conducted to explore the potential applications of ATSA-1 in treating various neurological disorders.
科学的研究の応用
Application in pH Imaging
The compound's utility extends to pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy, as demonstrated by Flavell et al. (2015). They employed N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a similar sulfonamide, to achieve rapid pH measurements. This application underscores the broader relevance of sulfonamides in advanced diagnostic techniques.
Antimalarial and Antiviral Research
Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their antimalarial properties, also examining their potential against COVID-19. Their study found significant antimalarial activity and suggested the potential for these compounds in treating emerging viral infections, indicating a versatile application in pharmaceutical research.
Electronic and Biological Interactions
Bharathy et al. (2021) focused on the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide, investigating its structural and electron behavior. Their research contributes to understanding the molecular basis of the compound's interactions, which is crucial for designing more effective drugs.
Carbonic Anhydrase Inhibition
Research by Carta et al. (2017) on thiazolylsulfonamides related to N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide revealed their potential as inhibitors of human carbonic anhydrase. This enzyme is involved in various pathologies, suggesting these compounds' importance in developing new treatments for diseases like cancer and obesity.
For detailed insights, please refer to the following sources:
- Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety (Darwish et al., 2014)
- Application of Good's buffers to pH imaging using hyperpolarized (13)C MRI (Flavell et al., 2015)
- Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study (Fahim & Ismael, 2021)
- Evaluation of electronic and biological interactions between N-[4-(Ethylsulfamoyl)phenyl]acetamide and some polar liquids (IEFPCM solvation model) with Fukui function and molecular docking analysis (Bharathy et al., 2021)
- Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action (Carta et al., 2017)
特性
IUPAC Name |
N-(4-sulfamoylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-19(16,17)11-5-3-9(4-6-11)14-12(15)8-10-2-1-7-18-10/h1-7H,8H2,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWXOBLMDBJRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)
![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)
![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)
![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)

![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)


